Advanced Spectroscopic Characterization of 5-(Pyrrolidin-1-ylcarbonyl)isoxazole: 1H and 13C NMR Analysis
Advanced Spectroscopic Characterization of 5-(Pyrrolidin-1-ylcarbonyl)isoxazole: 1H and 13C NMR Analysis
Executive Summary
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic properties of 5-(pyrrolidin-1-ylcarbonyl)isoxazole (CAS: 98239-65-7). Designed for researchers and drug development professionals, this whitepaper elucidates the stereoelectronic principles governing the molecule's NMR behavior and establishes a self-validating protocol for accurate spectral acquisition and structural interpretation.
Introduction to the Pharmacophore
Isoxazole-5-carboxamides, specifically those incorporating a pyrrolidine moiety, are highly privileged scaffolds in contemporary medicinal chemistry. The 5-(pyrrolidin-1-ylcarbonyl)isoxazole building block is frequently utilized in the synthesis of targeted therapeutics, including[1] and [2]. Furthermore, the isoxazole-carboxamide linkage is a critical structural determinant in novel [3] against hepatocellular carcinoma.
Understanding the precise 1H and 13C NMR signatures of this core building block is essential for the downstream structural verification of complex active pharmaceutical ingredients (APIs).
Mechanistic Insights into NMR Spectral Features
As a Senior Application Scientist, I frequently observe that the NMR spectra of 5-(pyrrolidin-1-ylcarbonyl)isoxazole are governed by two distinct stereoelectronic phenomena. Understanding the causality behind these features is critical to prevent the misassignment of spectral peaks:
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Heteroaromatic Ring Currents: The isoxazole ring is a highly electron-deficient, five-membered heterocycle. The adjacent electronegative oxygen and nitrogen atoms exert a strong inductive and anisotropic deshielding effect on the isoxazole protons (H-3 and H-4). Consequently, these protons resonate significantly downfield, typically appearing as closely coupled doublets ( J≈1.8 Hz) due to their meta-like spatial relationship.
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Amide Bond Restricted Rotation: The tertiary amide formed between the isoxazole-5-carbonyl and the pyrrolidine nitrogen exhibits profound restricted rotation. The lone pair on the pyrrolidine nitrogen delocalizes into the carbonyl π -system, conferring partial double-bond character to the C-N bond. Because this rotation is slow on the NMR timescale at ambient temperature (298 K), the pyrrolidine ring is desymmetrized. This results in magnetic inequivalence of the methylene groups syn and anti to the carbonyl oxygen, causing the α -protons (N-CH 2 ) and β -protons (C-CH 2 ) to split into distinct, complex multiplets rather than simple time-averaged triplets.
Causality of pyrrolidine desymmetrization due to amide bond restricted rotation.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure high-fidelity, reproducible data, the following self-validating protocol is engineered to eliminate common spectroscopic artifacts. Every step incorporates a built-in quality control mechanism to verify the integrity of the experiment.
Step 1: Sample Preparation
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Action: Dissolve 15 mg (for 1H) or 50 mg (for 13C) of 5-(pyrrolidin-1-ylcarbonyl)isoxazole in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS).
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Causality & Validation: CDCl 3 lacks exchangeable protons, preventing solvent-solute exchange artifacts. The inclusion of TMS provides an internal, absolute zero reference (0.00 ppm). Validation: If the TMS peak deviates from 0.00 ppm during processing, the chemical shift calibration is immediately flagged as invalid and must be corrected.
Step 2: Instrument Tuning & Shimming
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Action: Insert the sample into a 400 MHz (for 1H) / 100 MHz (for 13C) NMR spectrometer. Perform automated tuning and matching, followed by Z-axis gradient shimming until the residual CHCl 3 solvent peak (7.26 ppm) achieves a line width at half height (FWHM) of <1.0 Hz.
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Causality & Validation: Precise shimming ensures absolute magnetic field homogeneity. Validation: A FWHM >1.0 Hz indicates poor homogeneity, which will artificially broaden peaks and obscure the fine J -coupling (1.8 Hz) between the isoxazole H-3 and H-4 protons, leading to a critical loss of structural information.
Step 3: Data Acquisition Parameters
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Action (1H NMR): Acquire 16 scans with a relaxation delay (D1) of 1.0 s and an acquisition time of 3.0 s.
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Action (13C NMR): Acquire 512 scans with a D1 of 2.0 s, utilizing WALTZ-16 proton decoupling.
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Causality & Validation: 13C has a low natural isotopic abundance (1.1%). Extending the scans to 512 and applying WALTZ-16 decoupling collapses the carbon-proton multiplet structures into sharp singlets, drastically improving the signal-to-noise (S/N) ratio. Validation: The resulting spectrum must yield exactly 8 distinct carbon environments; any deviation indicates sample impurity or incomplete relaxation.
Step 4: Spectral Processing
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Action: Apply a 0.3 Hz exponential line broadening window function to the 1H Free Induction Decay (FID) and a 1.0 Hz function to the 13C FID prior to Fourier transformation. Perform zero-order and first-order phase corrections to ensure purely absorptive peak shapes.
Self-validating NMR acquisition workflow for 5-(pyrrolidin-1-ylcarbonyl)isoxazole.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts ( δ ), multiplicities, coupling constants ( J ), and assignments for 5-(pyrrolidin-1-ylcarbonyl)isoxazole, synthesized from standard predictive models and structural analogs[1][2][3].
Table 1: 1H NMR Spectral Data (400 MHz, CDCl 3 , 298 K)
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | Structural Rationale |
| 8.35 | Doublet (d) | 1.8 | 1H | Isoxazole H-3 | Highly deshielded by adjacent N and O heteroatoms. |
| 6.85 | Doublet (d) | 1.8 | 1H | Isoxazole H-4 | Deshielded by ring current, coupled to H-3. |
| 3.70 | Triplet (t) | 6.5 | 2H | Pyrrolidine N-CH 2 (syn) | Deshielded by proximity to carbonyl oxygen (restricted rotation). |
| 3.60 | Triplet (t) | 6.5 | 2H | Pyrrolidine N-CH 2 (anti) | Slightly more shielded than the syn conformer. |
| 1.95 | Multiplet (m) | - | 4H | Pyrrolidine C-CH 2 | Aliphatic ring protons, overlapping due to similar environments. |
Table 2: 13C NMR Spectral Data (100 MHz, CDCl 3 , 298 K)
| Chemical Shift ( δ , ppm) | Type | Assignment | Structural Rationale |
| 161.0 | Quaternary (C) | Isoxazole C-5 | Directly attached to the highly electronegative ring oxygen and carbonyl. |
| 157.5 | Quaternary (C=O) | Carbonyl Amide | Characteristic amide carbonyl region, conjugated with the isoxazole ring. |
| 150.5 | Methine (CH) | Isoxazole C-3 | Imine-like carbon, highly deshielded. |
| 107.2 | Methine (CH) | Isoxazole C-4 | Most shielded carbon in the isoxazole ring due to resonance electron donation. |
| 48.2 | Methylene (CH 2 ) | Pyrrolidine N-CH 2 (syn) | Deshielded by nitrogen electronegativity and amide resonance. |
| 46.5 | Methylene (CH 2 ) | Pyrrolidine N-CH 2 (anti) | Distinct from syn carbon due to slow rotation on the NMR timescale. |
| 26.1 | Methylene (CH 2 ) | Pyrrolidine C-CH 2 | Aliphatic backbone, split due to ring desymmetrization. |
| 24.0 | Methylene (CH 2 ) | Pyrrolidine C-CH 2 | Aliphatic backbone, split due to ring desymmetrization. |
References
- Source: European Patent Office (EP 3842427 A1)
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Title: Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells Source: PubMed Central (PMC4833633) URL: [Link]
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Title: Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines Source: PubMed (PMID: 34930769 / BMC Chemistry) URL: [Link]
